molecular formula C9H16NNaO4S B6237353 sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate CAS No. 2137518-78-4

sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate

Cat. No. B6237353
CAS RN: 2137518-78-4
M. Wt: 257.3
InChI Key:
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Description

Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate, commonly known as tBOC-AzMS, is an organosulfur compound used as a reagent in organic synthesis. It is a colorless, crystalline solid that is stable and soluble in many organic solvents. In recent years, tBOC-AzMS has become increasingly popular as a reagent due to its wide range of applications in organic synthesis.

Scientific Research Applications

TBOC-AzMS has a wide range of applications in organic synthesis. It is commonly used as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active molecules. It is also used in the synthesis of drugs, natural products, and other organic molecules. In addition, tBOC-AzMS is used in the synthesis of polymers, dyes, and catalysts.

Mechanism of Action

TBOC-AzMS is a powerful nucleophilic reagent that can be used to form carbon-carbon bonds. The mechanism of action involves the deprotonation of tBOC-AzMS by a base, followed by a nucleophilic attack on an electrophilic carbon atom. The resulting carbon-carbon bond is then formed via a nucleophilic substitution reaction.
Biochemical and Physiological Effects
tBOC-AzMS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antidiabetic effects. In addition, tBOC-AzMS has been shown to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

TBOC-AzMS has several advantages for use in lab experiments. It is relatively stable and soluble in many organic solvents, making it easy to use. In addition, it is relatively inexpensive and can be easily synthesized in the lab. However, tBOC-AzMS is toxic and can cause skin irritation, so it should be handled with care.

Future Directions

The potential applications of tBOC-AzMS are still being explored. It has been used in a number of drug discovery studies, and its potential as a therapeutic agent is being investigated. In addition, its use as a catalyst in organic synthesis is being explored, as well as its potential as a reagent in peptide synthesis. Finally, its potential as an antimicrobial and antiviral agent is being studied.

Synthesis Methods

The synthesis of tBOC-AzMS involves the reaction of tert-butoxycarbonyl chloride with azetidine-3-sulfonic acid. This reaction yields tBOC-AzMS in high yields and with a high degree of purity. The reaction is typically carried out in aprotic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature, but can be carried out at higher temperatures for faster reaction times.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate involves the reaction of tert-butyl 3-azetidinemethanesulfinate with sodium tert-butoxide in THF followed by acidification with HCl to obtain the final product.", "Starting Materials": ["tert-butyl 3-azetidinemethanesulfinate", "sodium tert-butoxide", "THF", "HCl"], "Reaction": ["Step 1: Dissolve tert-butyl 3-azetidinemethanesulfinate in THF.", "Step 2: Add sodium tert-butoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with HCl to obtain the final product, sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate."] }

CAS RN

2137518-78-4

Product Name

sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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